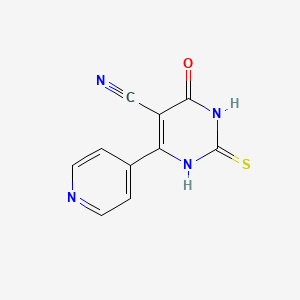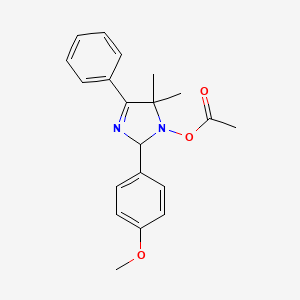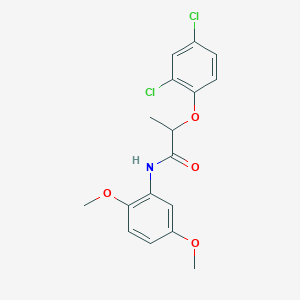
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as LUF6000, is a novel small molecule compound that has been synthesized for potential use in scientific research applications. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels). These effects make it a promising candidate for further study as a potential cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is its specificity for the PI3K/Akt/mTOR signaling pathway, which makes it a promising candidate for targeted cancer therapy. However, one limitation of this compound is its relatively low potency compared to other PI3K inhibitors, which may limit its effectiveness as a cancer treatment.
Orientations Futures
There are several potential future directions for the study of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, including:
1. Further optimization of the synthesis method to improve the potency and selectivity of the compound.
2. Investigation of the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy.
3. Study of the potential use of this compound in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases.
4. Investigation of the potential use of this compound as a diagnostic tool for cancer, by measuring the levels of the PI3K/Akt/mTOR signaling pathway in tumor cells.
In conclusion, this compound is a promising novel small molecule compound that has potential applications in scientific research, particularly in the study of cancer. Its unique mechanism of action and biochemical and physiological effects make it a promising candidate for further study, and there are several potential future directions for its investigation.
Méthodes De Synthèse
The synthesis of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves several steps, including the reaction of 3-cyano-4,5-diphenyl-2-furan carboxylic acid with 2-(2-isopropyl-5-methylphenoxy)acetyl chloride to form an intermediate. This intermediate is then reacted with ammonia to form the final product, this compound.
Applications De Recherche Scientifique
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been found to have potential applications in scientific research, particularly in the study of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study as a potential cancer treatment.
Propriétés
IUPAC Name |
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3/c1-19(2)23-15-14-20(3)16-25(23)33-18-26(32)31-29-24(17-30)27(21-10-6-4-7-11-21)28(34-29)22-12-8-5-9-13-22/h4-16,19H,18H2,1-3H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJTYIMLIMDENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5122841.png)

![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122849.png)

![3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5122861.png)
![N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5122868.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B5122874.png)


![2-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5122890.png)
![2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5122906.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5122926.png)